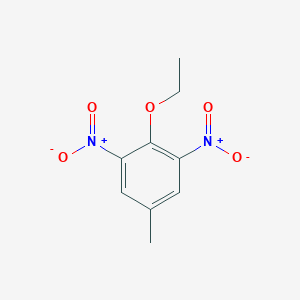
2-Ethoxy-5-methyl-1,3-dinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-5-methyl-1,3-dinitrobenzene is an aromatic nitro compound characterized by the presence of two nitro groups (-NO2) attached to a benzene ring, along with ethoxy (-OCH2CH3) and methyl (-CH3) substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-methyl-1,3-dinitrobenzene typically involves nitration reactions. One common method is the nitration of 2-ethoxy-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar nitration protocols but on a larger scale. The process involves the careful handling of reagents and control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2-Ethoxy-5-methyl-1,3-dinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products:
Reduction: 2-Ethoxy-5-methyl-1,3-diaminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-Ethoxy-5-methyl-1,3-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Ethoxy-5-methyl-1,3-dinitrobenzene involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The pathways involved include the formation of reactive oxygen species (ROS) and the subsequent oxidative stress on cells .
類似化合物との比較
2-Methyl-1,3-dinitrobenzene: Similar structure but lacks the ethoxy group.
1,3,5-Trinitrobenzene: Contains an additional nitro group compared to 2-Ethoxy-5-methyl-1,3-dinitrobenzene.
Uniqueness: The combination of these substituents with the nitro groups provides distinct properties that can be leveraged in various scientific and industrial contexts .
生物活性
2-Ethoxy-5-methyl-1,3-dinitrobenzene is a nitroaromatic compound that has garnered attention due to its potential biological activities and toxicological implications. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications. This article reviews the available literature on the biological activity of this compound, including its toxic effects, mechanisms of action, and relevant case studies.
This compound has the molecular formula C10H12N2O4 and is characterized by two nitro groups attached to a benzene ring, which significantly influences its reactivity and biological interactions.
Toxicological Profile
The toxicological effects of this compound can be inferred from studies on structurally similar compounds such as 1,3-dinitrobenzene. These compounds are known to produce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing the blood's oxygen-carrying capacity. The formation of methemoglobin can lead to symptoms such as cyanosis and gastrointestinal disturbances .
Table 1: Toxicological Effects of Nitroaromatic Compounds
| Compound | Main Toxicological Effects | Reference |
|---|---|---|
| 1,3-Dinitrobenzene | Methemoglobinemia, cyanosis | |
| This compound | Potentially similar effects inferred from analogs |
Research indicates that nitroaromatic compounds can exert their biological effects through several mechanisms:
- Methemoglobin Formation : The nitro groups can be reduced to form hydroxylamine derivatives, which interact with hemoglobin.
- Reactive Oxygen Species (ROS) Generation : Nitro compounds may induce oxidative stress by generating ROS, leading to cellular damage.
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in cellular metabolism .
Case Studies
Several studies have highlighted the biological activity of related nitroaromatic compounds:
- Study on 1,3-Dinitrobenzene : This compound was shown to cause significant hematological effects in occupational exposure scenarios. Workers exposed to high levels exhibited symptoms like cyanosis and slight-to-moderate anemia .
- Animal Studies : In rodent models, exposure to dinitrobenzenes resulted in increased mortality rates at doses ranging from 6 mg/kg/day. These findings suggest a dose-dependent relationship between exposure levels and toxic effects .
特性
CAS番号 |
60546-37-4 |
|---|---|
分子式 |
C9H10N2O5 |
分子量 |
226.19 g/mol |
IUPAC名 |
2-ethoxy-5-methyl-1,3-dinitrobenzene |
InChI |
InChI=1S/C9H10N2O5/c1-3-16-9-7(10(12)13)4-6(2)5-8(9)11(14)15/h4-5H,3H2,1-2H3 |
InChIキー |
IWBFKZGEGJERAS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















